1-Chloroisoquinolin-3-amine
Description
Contextualizing the Isoquinoline (B145761) Heterocycle in Medicinal Chemistry and Organic Synthesis
The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of many biologically active molecules. benthamdirect.comnih.govresearchgate.net First isolated from coal tar in 1885, this heterocyclic system is not merely a synthetic curiosity but is a prevalent motif in a vast array of natural products, most notably the isoquinoline alkaloids. nih.govwikipedia.org These naturally occurring compounds have provided humankind with a rich pharmacopeia, offering a diverse range of physiological effects. nih.govbohrium.comrsc.orgnih.gov
The significance of the isoquinoline nucleus is underscored by the broad spectrum of pharmacological activities exhibited by its derivatives. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. nih.govnih.govmdpi.com The structural versatility of the isoquinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical properties and biological activities. rsc.orgslideshare.net This adaptability has made it a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov
In the realm of organic synthesis, the construction of the isoquinoline core has been the subject of extensive research. Classic name reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses have long been employed for this purpose. wikipedia.orgslideshare.netnumberanalytics.com However, the demand for more efficient and versatile methods has driven the development of modern synthetic strategies, including transition metal-catalyzed reactions and multi-component approaches. organic-chemistry.org These advancements have expanded the accessibility of a wide range of substituted isoquinolines, further fueling their exploration in drug discovery.
The Unique Position of Halogenated Aminoisoquinolines as Advanced Chemical Scaffolds
The introduction of halogen atoms and amino groups onto the isoquinoline framework gives rise to halogenated aminoisoquinolines, a class of compounds with enhanced potential as advanced chemical scaffolds. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's properties. revmedchir.roresearchgate.netnih.gov The incorporation of a halogen atom, such as chlorine, can influence factors like lipophilicity, metabolic stability, and binding affinity to target proteins through the formation of halogen bonds. revmedchir.ronih.gov This can lead to improved pharmacokinetic and pharmacodynamic profiles. researchgate.net
The amino group, on the other hand, provides a valuable handle for further chemical modifications. mnstate.edu It can act as a nucleophile or a base, and its presence can significantly impact a molecule's solubility and ability to form hydrogen bonds, which are crucial for molecular recognition processes in biological systems. researchgate.net The combination of a halogen atom and an amino group on the isoquinoline core creates a multifunctional scaffold with distinct reactive sites, allowing for selective and diverse derivatization. For instance, the chlorine atom can be displaced through nucleophilic substitution, while the amino group can be acylated, alkylated, or used in coupling reactions. nih.govmdpi.com This versatility makes halogenated aminoisoquinolines highly valuable intermediates in the synthesis of complex molecular architectures for drug discovery. researchgate.net
Overview of 1-Chloroisoquinolin-3-amine: A Privileged Synthon and Bioactive Core
This compound stands out as a particularly interesting member of the halogenated aminoisoquinoline family. Its specific substitution pattern, with a chlorine atom at the 1-position and an amino group at the 3-position, confers upon it a unique set of chemical and biological properties. The chlorine at C-1 is susceptible to nucleophilic displacement, a characteristic reaction of haloisoquinolines. uop.edu.pk The amino group at C-3, in turn, can be readily functionalized. rsc.org
This dual reactivity makes this compound a privileged synthon, a building block that is pre-validated for its utility in constructing biologically relevant molecules. It serves as a versatile starting material for the synthesis of a wide range of 1,3-disubstituted isoquinoline derivatives. bohrium.com The strategic placement of the chloro and amino groups allows for a programmed and regioselective introduction of various substituents, enabling the systematic exploration of the chemical space around the isoquinoline core.
Beyond its role as a synthetic intermediate, the 1-amino-3-substituted isoquinoline scaffold itself is a recognized bioactive core. researchgate.net Derivatives of 3-aminoisoquinoline have been investigated for various therapeutic applications. rsc.orgnih.gov The presence of the chlorine atom in this compound adds another dimension to its potential bioactivity, as halogenated compounds often exhibit enhanced biological effects. revmedchir.ro Therefore, this compound is not just a building block but also a potential pharmacophore in its own right, making it a compound of significant interest in contemporary medicinal chemistry research.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 205448-45-3 | C₉H₇ClN₂ | 178.62 | Chlorine at C-1, Amine at C-3. chemsrc.com |
| 1-Chloroisoquinoline (B32320) | 19493-44-8 | C₉H₆ClN | 163.61 | Precursor for 1-substituted isoquinolines. chemicalbook.com |
| 3-Aminoisoquinoline | 2547-03-7 | C₉H₈N₂ | 144.17 | Parent amine for C-3 substituted derivatives. rsc.org |
| 1,3-Dichloroisoquinoline (B189448) | 7742-82-7 | C₉H₅Cl₂N | 198.05 | Dihalogenated isoquinoline for sequential substitutions. mdpi.com |
| 5-Amino-1-chloroisoquinoline (B1348394) | 178339-38-9 | C₉H₇ClN₂ | 178.62 | Isomer with amine at C-5. |
| 4-Chloroisoquinolin-1-amine (B3032627) | 30598-04-0 | C₉H₇ClN₂ | 178.62 | Isomer with chlorine at C-4 and amine at C-1. |
| 7-Chloroisoquinolin-3-amine | 82117-29-1 | C₉H₇ClN₂ | 178.62 | Isomer with chlorine at C-7. bldpharm.com |
| (S)-3-(1-Aminoethyl)-8-chloroisoquinolin-1(2H)-one | 2092269-91-3 | C₁₁H₁₁ClN₂O | 222.67 | A bioactive derivative. chemscene.com |
| 5-Bromo-8-chloroisoquinolin-3-amine | Not Available | C₉H₆BrClN₂ | 257.51 | Dihalogenated aminoisoquinoline. evitachem.com |
| 3-Chloroisoquinolin-6-amine (B1473467) | 1374652-51-3 | C₉H₇ClN₂ | 178.62 | Isomer with chlorine at C-3 and amine at C-6. vulcanchem.com |
Structure
3D Structure
Properties
IUPAC Name |
1-chloroisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXVAIRMPDVFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485331 | |
| Record name | 3-Isoquinolinamine, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7574-64-3 | |
| Record name | 3-Isoquinolinamine, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 1 Chloroisoquinolin 3 Amine
Reactions at the Amino Group (C3-Amine)
The primary amino group at the C3 position is a nucleophilic center and can undergo various reactions typical of aromatic amines.
Acylation and Sulfonylation Reactions
The C3-amino group of 1-Chloroisoquinolin-3-amine readily participates in acylation and sulfonylation reactions. These reactions involve the treatment of the amine with acylating or sulfonylating agents, respectively, typically in the presence of a base.
Acylation: Acylation introduces an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This transformation is commonly achieved using acyl halides (like acyl chlorides) or anhydrides. youtube.com The reaction generally proceeds via a nucleophilic addition-elimination mechanism. youtube.com The primary amine attacks the electrophilic carbonyl carbon of the acylating agent, and subsequent elimination of a leaving group (e.g., a halide ion) yields the stable amide product. umich.edu The use of a base, such as pyridine (B92270) or triethylamine, is often necessary to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. youtube.com One-pot decarboxylative acylation using reagents like diethyl malonate also provides a pathway to corresponding amides. google.com
Sulfonylation: Similarly, sulfonylation involves the reaction of the amino group with a sulfonyl halide (e.g., p-toluenesulfonyl chloride) to form a sulfonamide. rsc.org This reaction is also typically conducted in the presence of a base to scavenge the generated acid. rsc.org The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. rsc.org Studies on related isoquinoline (B145761) structures, such as the synthesis of 3-chloroisoquinoline-5-sulfonyl chloride, highlight the reactivity of the isoquinoline scaffold in sulfonylation-related reactions. thieme-connect.com Microwave-assisted, solvent-free conditions have been developed as an efficient and environmentally friendly method for the sulfonylation of various amines. rsc.org
Table 1: Representative Acylation and Sulfonylation Reactions of Amines This table is based on general reactions of primary amines and is illustrative for the C3-amino group of this compound.
| Reaction Type | Reagent | Product Type | Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-(1-chloroisoquinolin-3-yl)acetamide | Base (e.g., pyridine, triethylamine) |
| Acylation | Acetic anhydride | N-(1-chloroisoquinolin-3-yl)acetamide | Heat, optional catalyst |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(1-chloroisoquinolin-3-yl)-4-methylbenzenesulfonamide | Base (e.g., pyridine), aprotic solvent |
| Sulfonylation | Benzenesulfonyl chloride | N-(1-chloroisoquinolin-3-yl)benzenesulfonamide | Aqueous base (Schotten-Baumann conditions) msu.edu |
Alkylation and Arylation Reactions
The nitrogen atom of the C3-amino group can be functionalized through alkylation and arylation reactions, forming secondary or tertiary amines.
Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. msu.edu This reaction proceeds via nucleophilic substitution, where the amino group acts as the nucleophile. chembam.comyoutube.com However, a common challenge with the alkylation of primary amines is overalkylation, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. msu.edu Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation.
Arylation: N-arylation involves the formation of a bond between the amino nitrogen and an aryl group. While classical methods can be harsh, modern transition-metal-catalyzed cross-coupling reactions have become powerful tools for this transformation. organic-chemistry.org Copper-catalyzed N-arylation of N-H containing heterocycles with arylboronic acids or aryl halides provides an effective route. organic-chemistry.org Palladium-catalyzed C-H arylation of amines, sometimes using a transient directing group, has also been developed for forming C-N bonds. d-nb.infonih.gov
Formation of Imines and Related Derivatives
As a primary amine, this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orglibretexts.org
The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. libretexts.org This is followed by a series of proton transfer steps and the elimination of water to form the C=N double bond characteristic of an imine. masterorganicchemistry.comlibretexts.org The reaction is reversible and the pH must be carefully controlled; a pH around 5 is often optimal. libretexts.org Related isoquinoline diones have been shown to react with aromatic aldehydes to form Schiff base derivatives, supporting the expected reactivity of the C3-amino group. These imine derivatives can be valuable intermediates for further synthetic transformations.
Table 2: Imine Formation with this compound This table shows expected products from the reaction of this compound with various carbonyl compounds.
| Carbonyl Reactant | Product Name |
|---|---|
| Benzaldehyde | (E)-N-benzylidene-1-chloroisoquinolin-3-amine |
| Acetone | N-(1-chloroisoquinolin-3-yl)propan-2-imine |
| Cyclohexanone | N-(cyclohexylidene)-1-chloroisoquinolin-3-amine |
Reactions at the Chloro Substituent (C1-Chlorine)
The chlorine atom at the C1 position of the isoquinoline ring is activated towards substitution and coupling reactions due to the electronic effects of the heterocyclic ring system.
Nucleophilic Substitution Reactions
The C1 position of the isoquinoline nucleus is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) of the chloro group. A variety of nucleophiles can displace the chloride ion.
A notable example is the reaction of this compound with sodium methoxide (B1231860) in refluxing methanol, which yields 1-methoxyisoquinolin-3-amine (B1611324) in 94% yield. thieme-connect.de This demonstrates the high reactivity of the C1-chloro substituent towards oxygen nucleophiles. Similarly, other nucleophiles such as amines and thiols are expected to react at this position. For instance, the chlorine atom at the alpha-position (C1) of N-heterocycles can be readily substituted by various amino groups, a reaction that can sometimes proceed even without a catalyst. researchgate.netresearchgate.net
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The C1-chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgnih.gov The development of sophisticated phosphine (B1218219) ligands has expanded the scope of this reaction to include a wide variety of amines and aryl halides, including chloro-heteroarenes. wikipedia.orgbeilstein-journals.org The reaction is widely used in the synthesis of pharmaceuticals due to its generality and functional group tolerance. acs.orgnih.gov Research on related 3-chloroisoquinoline (B97870) sulfonamides has shown successful C-N bond formation at the chloro position using palladium acetate (B1210297), BINAP as a ligand, and sodium tert-butoxide as a base, demonstrating the viability of this reaction on the chloroisoquinoline scaffold. thieme-connect.com
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organoboron reagent (like a boronic acid or ester) with an aryl or vinyl halide. libretexts.org It is one of the most widely used C-C bond-forming reactions, valued for its mild conditions and tolerance of diverse functional groups. rsc.org The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to give the biaryl product. libretexts.org Chloro-substituted heterocycles are known to participate effectively in Suzuki-Miyaura couplings, making it a highly probable and useful transformation for this compound to generate C1-arylated or C1-vinylated isoquinoline derivatives. evitachem.com
Table 3: Potential Cross-Coupling Reactions at the C1-Position This table illustrates potential products from cross-coupling reactions involving the C1-chloro group.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Buchwald-Hartwig | Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | 1-(Phenylamino)isoquinolin-3-amine |
| Buchwald-Hartwig | Morpholine (B109124) | Pd₂(dba)₃, BINAP, NaOt-Bu | 1-(Morpholino)isoquinolin-3-amine |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Phenylisoquinolin-3-amine |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 1-(4-Methoxyphenyl)isoquinolin-3-amine |
Palladium-Catalyzed C-C and C-N Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and this compound is a viable substrate for such reactions. researchgate.net These methods allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-1 position, enabling the synthesis of a diverse array of substituted isoquinoline derivatives.
The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for forming C-N bonds. wikipedia.orglibretexts.org This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. For this compound, this provides a direct route to introduce a second amino substituent. researchgate.net The choice of phosphine ligands is crucial for the success of these reactions, with bulky, electron-rich ligands often improving catalytic activity. wikipedia.orgresearchgate.net The general mechanism involves the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org
Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forges C-C bonds between an organohalide and an organoboron compound. evitachem.comwikipedia.org This reaction can be applied to this compound to introduce various aryl or vinyl substituents at the C-1 position. The reaction typically employs a palladium catalyst, a base, and a suitable solvent. wikipedia.orgnih.gov The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond. wikipedia.org
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.orglibretexts.org This reaction allows for the introduction of alkynyl moieties onto the isoquinoline ring system. The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.orgresearchgate.net
The general conditions for these palladium-catalyzed coupling reactions are summarized in the table below.
Table 1: Overview of Palladium-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System | Key Features |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl halide, Amine | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, K₂CO₃) | Forms C-N bonds; versatile for synthesizing substituted anilines and N-heterocycles. wikipedia.orglibretexts.org |
| Suzuki-Miyaura Coupling | Organohalide, Organoboron compound | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., Na₂CO₃, K₃PO₄) | Forms C-C bonds; tolerant of a wide range of functional groups. evitachem.comwikipedia.org |
Other Metal-Catalyzed Couplings
While palladium catalysis is predominant, other transition metals can also be employed for coupling reactions involving aryl chlorides. Nickel-based catalysts have emerged as a more cost-effective alternative to palladium for certain cross-coupling reactions. escholarship.org Nickel catalysts have been shown to be effective in the amination of aryl chlorides, including heteroaryl chlorides. escholarship.org
Copper-catalyzed reactions, such as the Ullmann condensation, represent a classical method for forming C-N and C-O bonds. Although often requiring harsher conditions than palladium-catalyzed reactions, developments continue to improve their scope and utility. nih.gov
Electrophilic Aromatic Substitution Reactions on the Isoquinoline Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. dalalinstitute.compressbooks.pub In the case of isoquinoline derivatives, the position of substitution is influenced by the directing effects of the existing substituents and the inherent reactivity of the isoquinoline nucleus. The amino group at the C-3 position is a strongly activating, ortho-, para-directing group, while the chloro group at C-1 is a deactivating, ortho-, para-directing group. The nitrogen atom in the isoquinoline ring is deactivating towards electrophilic attack.
Nitration is a typical EAS reaction. For instance, the nitration of 1-chloroisoquinoline (B32320) with a mixture of nitric and sulfuric acid results in the formation of 1-chloro-5-nitroisoquinoline. jst.go.jp This suggests that even with the presence of the activating amino group, electrophilic attack can be directed to the 5-position of the isoquinoline ring system. However, the strong acidic conditions of nitration can protonate the amino group, converting it into a deactivating, meta-directing ammonium group, which can complicate the regiochemical outcome. libretexts.orgcore.ac.uk
Halogenation is another common EAS reaction. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used for the introduction of halogen atoms onto aromatic rings. researchgate.nettcichemicals.com The position of halogenation on the this compound ring would be determined by the combined directing effects of the existing substituents.
Ring Transformations and Rearrangements
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.debyjus.com Several classical rearrangement reactions could potentially be applied to derivatives of this compound or its synthetic precursors.
The Beckmann rearrangement converts an oxime into an amide or a lactam in the presence of an acid. allen.in If a ketoxime were prepared from a suitable precursor related to the isoquinoline system, a Beckmann rearrangement could be envisioned to effect a ring expansion or functional group transformation. byjus.com
The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. byjus.com This could be a potential route for synthesizing amino-substituted isoquinolines from corresponding carboxamide precursors.
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to an amine or other derivatives. byjus.com This provides another pathway from a carboxylic acid derivative to an amine.
The Schmidt reaction allows for the conversion of carboxylic acids or ketones to amines or amides, respectively, using hydrazoic acid (HN₃) in the presence of a strong acid. uchicago.edu
A Hofmann-Martius type photorearrangement has been observed for certain N-alkylanilines, where an alkyl group migrates from the nitrogen to the aromatic ring upon UV irradiation. nih.gov While not directly applicable to this compound itself, such rearrangements could be relevant for N-alkylated derivatives.
Derivatization for Analytical and Chromatographic Purposes
Chemical derivatization is often employed to enhance the volatility, stability, or detectability of analytes for chromatographic analysis, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC).
For GC analysis, polar compounds like amines often exhibit poor peak shape and adsorption to the column. labrulez.com Silylation is a common derivatization technique to increase the volatility and thermal stability of such compounds. phenomenex.comresearchgate.net This involves replacing active hydrogens, such as those in the amino group of this compound, with a trimethylsilyl (B98337) (TMS) group. iu.edu
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). iu.edunih.gov The resulting TMS derivative of this compound would be more volatile and less polar, leading to improved chromatographic performance in GC-MS analysis. nih.gov
Table 2: Common Silylating Reagents for GC Analysis
| Reagent | Abbreviation | Target Functional Groups |
|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, phenols, carboxylic acids, amines, amides |
In HPLC, derivatization can be used to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. For primary amines like this compound, various reagents are available for this purpose.
Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with primary and secondary amines to form highly fluorescent derivatives, significantly lowering detection limits. researchgate.net Other reagents can be used to introduce a strong chromophore, improving detection by UV-Vis absorption. This is particularly useful when the parent compound has a low extinction coefficient in the accessible wavelength range.
Advanced Spectroscopic and Analytical Characterization in 1 Chloroisoquinolin 3 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-Chloroisoquinolin-3-amine. mdpi.comresearchgate.net It provides detailed information about the chemical environment of individual atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to confirm the substitution patterns on the isoquinoline (B145761) ring. In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing chlorine atom and the electron-donating amine group. For instance, the presence of a chlorine atom can deshield adjacent protons, leading to distinct splitting patterns. The amine protons (NH₂) typically appear as a broad signal.
¹³C NMR provides information on the carbon skeleton. The carbon atom attached to the chlorine (C-1) and the carbon bearing the amine group (C-3) will show characteristic chemical shifts. The other aromatic carbons will also have distinct signals based on their electronic environment. mdpi.com The chemical shifts in both ¹H and ¹³C NMR are crucial for confirming the specific isomer and substitution pattern of the molecule.
Table 1: Representative NMR Data for Isoquinoline Derivatives
| Nucleus | Chemical Shift (ppm) Range | Notes |
| ¹H (Aromatic) | δ 6.8–8.2 | The exact chemical shifts and splitting patterns are dependent on the substitution on the ring. |
| ¹H (Amine) | δ 3.1 (broad) | The chemical shift can vary and the signal is often broad due to exchange. |
| ¹³C (Aromatic) | δ 100-150 | The specific shifts are influenced by the electronic effects of the substituents. mdpi.com |
| ¹³C (C-Cl) | ~δ 128.5-135 | The carbon attached to chlorine is typically deshielded. |
Note: The data presented is a general representation for substituted isoquinolines and may vary for this compound.
Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and definitively assign proton and carbon signals. mdpi.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. princeton.edusdsu.eduscribd.comcolumbia.edu
COSY (Correlation Spectroscopy): COSY identifies protons that are coupled to each other, typically through two or three bonds, helping to establish the connectivity of the proton network within the molecule. princeton.edusdsu.eduscribd.comcreative-biostructure.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, revealing which protons are close to each other in space, which can be crucial for determining the three-dimensional structure of the molecule. princeton.eduscribd.com
These 2D NMR techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound. mdpi.comresearchgate.net
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysisvulcanchem.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. bu.edu.eg
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nfdi4chem.de This high accuracy allows for the determination of the elemental formula of this compound, confirming the presence of chlorine through its characteristic isotopic pattern. The molecular ion peak for a compound containing one chlorine atom will show two peaks separated by two mass units, with a relative intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This technique is routinely used to assess the purity of this compound samples and to analyze complex mixtures containing this compound. nih.gov LC-MS can separate the target compound from impurities and byproducts, and the subsequent mass analysis provides confirmation of its identity. wikipedia.org In recent years, LC-MS/MS, which involves tandem mass spectrometry, has become a common method for the analysis of aromatic amines. nih.govd-nb.info
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For amines, a common fragmentation pathway is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.org The analysis of these fragment ions can help to confirm the structure of the molecule. chim.lu
Table 2: Key Mass Spectrometry Data for this compound
| Technique | Information Provided | Expected Observation |
| HRMS | Precise molecular weight and elemental formula. | A molecular ion peak corresponding to the exact mass of C₉H₇ClN₂ and a characteristic isotopic pattern for chlorine. |
| LC-MS | Purity assessment and separation from impurities. | A single major peak in the chromatogram corresponding to the retention time of the compound, with the mass spectrum confirming its identity. nih.gov |
| MS Fragmentation | Structural information based on fragment ions. | Characteristic fragmentation pattern, potentially involving α-cleavage. libretexts.org |
Infrared (IR) Spectroscopy for Functional Group Identificationbenchchem.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. msu.edu For this compound, IR spectroscopy can confirm the presence of the amine (N-H) and the aromatic (C=C and C-H) functionalities.
Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. utdallas.eduwpmucdn.comlibretexts.orgorgchemboulder.com The N-H bending vibration for primary amines is usually observed around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines appears in the range of 1250-1335 cm⁻¹. libretexts.orgorgchemboulder.com The aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands for primary amine) utdallas.eduwpmucdn.comlibretexts.org |
| Amine (N-H) | Bend | 1580 - 1650 orgchemboulder.com |
| Aromatic (C=C) | Stretch | 1400 - 1600 |
| Aromatic Amine (C-N) | Stretch | 1250 - 1335 libretexts.orgorgchemboulder.com |
Pharmacological and Biological Research of 1 Chloroisoquinolin 3 Amine Derivatives
Scaffold Relevance in Drug Discovery and Medicinal Chemistry
The 1-chloroisoquinolin-3-amine scaffold is a subject of significant interest in medicinal chemistry due to its inherent potential as a building block for novel therapeutic agents. The isoquinoline (B145761) framework itself is a well-established pharmacophore found in numerous biologically active compounds. The presence of a chlorine atom at the 1-position and an amino group at the 3-position offers two reactive sites for synthetic modification, allowing for the creation of diverse chemical libraries for biological screening.
A convenient method has been developed for the synthesis of novel 1-aminoisoquinolines from their 1-chloroisoquinoline (B32320) precursors through reactions with cyclic secondary amines like morpholine (B109124) or 1-methylpiperazine. This synthetic accessibility has led to the consideration of 1-amino-3-hetarylisoquinolines as a promising class of compounds for anticancer research. univ.kiev.ua The substitution pattern on the isoquinoline ring is critical, as it significantly influences the biological activity of the resulting derivatives. For instance, substitutions at the 3-position of the isoquinoline analogue have been noted to correlate with enhanced anti-cancer activity. semanticscholar.org
Furthermore, the utility of this scaffold extends beyond cancer research. The introduction of the second amino substituent into 1-amino-3-chloroisoquinoline has been achieved using Palladium(0) catalysis, opening avenues for creating N-heteroaryl substituted adamantane-containing amines, which are of substantial interest for their potential antiviral and psychotherapeutic activities.
Investigation of Biological Activities
The biological potential of derivatives stemming from the this compound scaffold has been explored in several key therapeutic areas, most notably in oncology and microbiology.
The isoquinoline core is a key feature in many compounds investigated for their antitumor properties. niscpr.res.in Research into derivatives of the closely related 3-aminoisoquinolin-1(2H)-one scaffold provides insight into the potential of this chemical class.
Derivatives of the related 3-aminoisoquinolin-1(2H)-one have demonstrated significant cytotoxic activity across a range of human cancer cell lines. In a comprehensive study, these compounds were tested at a single dose concentration, and their growth percentage inhibition was determined. Notably, 3-hetarylamino derivatives were found to be the most active. The 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one derivative was identified as the most potent among those tested, showing significant growth inhibition against leukemia, lung cancer, CNS cancer, renal cancer, and breast cancer cell lines. univ.kiev.ua It was particularly effective against the MDA-MB-468 and MCF7 breast cancer cell lines and the UO-31 renal cancer cell line. univ.kiev.ua
Table 1: Cytotoxic Activity of Selected 3-Aminoisoquinolin-1(2H)-one Derivatives
| Compound | Cancer Cell Line Sub-panel | Cell Line | Growth Percentage (%) |
|---|---|---|---|
| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Breast Cancer | MDA-MB-468 | 10.72 |
| MCF7 | 26.62 | ||
| Renal Cancer | UO-31 | 22.78 | |
| Melanoma | SK-MEL-5 | 22.08 |
Data sourced from a study on 3-aminoisoquinolin-1(2H)-one derivatives, which are structurally analogous to derivatives of this compound. univ.kiev.ua
A primary mechanism by which many heterocyclic compounds, including quinoline (B57606) and isoquinoline derivatives, exert their anticancer effects is through the disruption of microtubule dynamics. nih.govrsc.orgnih.gov Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for cancer therapy. nih.gov
Derivatives of 5,6-dihydroindolo[2,1-a]isoquinoline have been shown to inhibit tubulin polymerization, with activity dependent on the substitution pattern. nih.govacs.org Studies have shown that hydroxy-substituted derivatives, in particular, bind to the colchicine-binding site on tubulin and inhibit its polymerization. nih.govacs.org This mechanism is believed to be responsible for their cytostatic activity. acs.org For example, the (+)-isomer of 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline demonstrated potent inhibition of tubulin polymerization. acs.org Similarly, certain quinoline derivatives have been designed as tubulin inhibitors, with compound 4c successfully inhibiting tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM. rsc.org
Table 2: Tubulin Polymerization Inhibition by Isoquinoline and Quinoline Derivatives
| Compound | Scaffold | IC₅₀ (μM) | Reference Compound | Reference IC₅₀ (μM) |
|---|---|---|---|---|
| (+)-6-Propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | Indolo[2,1-a]isoquinoline | 11 ± 0.4 | Colchicine | 2.1 ± 0.1 |
| (+)-6-Butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | Indolo[2,1-a]isoquinoline | 3.1 ± 0.4 | Colchicine | 2.1 ± 0.1 |
| Compound 4c (a quinoline derivative) | Quinoline | 17 ± 0.3 | N/A |
Data illustrates the potential of related heterocyclic scaffolds to function as tubulin polymerization inhibitors. rsc.orgacs.org
The disruption of microtubule function typically leads to cell cycle arrest, followed by the induction of apoptosis (programmed cell death). Research on quinoline derivatives, which are structurally related to isoquinolines, has shown that these compounds can induce cell cycle arrest in the G2 and M phases. rsc.org For example, one potent quinoline derivative significantly increased the population of MDA-MB-231 breast cancer cells in the G2/M phase and also increased the number of cells in both early and late stages of apoptosis. rsc.org Further studies on styrylquinoline derivatives suggest they activate a p53-independent apoptosis pathway and induce cell cycle arrest. sioc-journal.cn These findings suggest that a likely consequence of the biological activity of this compound derivatives would be the modulation of the cell cycle and the initiation of apoptotic pathways in cancer cells.
The isoquinoline scaffold is also recognized for its potential in developing antimicrobial agents. semanticscholar.org Compounds incorporating this structure are known to exhibit activity against various bacterial strains and fungi. The mechanism of action can involve the disruption of bacterial cell membranes or the inhibition of essential microbial enzymes. mdpi.com Furthermore, the combination of a thiazole (B1198619) nucleus with other heterocyclic systems, including quinoline, has been a strategy in the design of new antimicrobial drugs. mdpi.com Thiazole derivatives substituted with amino or quinolinyl moieties have demonstrated enhanced antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against certain bacterial and fungal strains. mdpi.com While these findings point to the potential of the broader chemical class, specific studies detailing the antimicrobial activity and MIC values for derivatives of this compound are not extensively documented in the reviewed literature.
Antimicrobial Properties
Antibacterial Activity Spectrum
Research into the antibacterial properties of isoquinoline derivatives has shown potential, with some compounds exhibiting activity against both Gram-positive and Gram-negative bacteria. While direct studies on this compound derivatives are limited in available literature, research on closely related isomers provides insight into the potential of this chemical class. For instance, derivatives of the isomeric compound 4-chloroisoquinolin-1-amine (B3032627) have been tested against various pathogens. These studies indicate that the isoquinoline scaffold can be a promising framework for developing new antibacterial agents.
In one study, derivatives similar to 4-chloroisoquinolin-1-amine demonstrated a broad spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these compounds against several key pathogens.
| Pathogen | Strain | Minimum Inhibitory Concentration (MIC) | Efficacy |
| Staphylococcus aureus | - | 32 µg/mL | Effective |
| Escherichia coli | - | 16 µg/mL | Effective |
| Data derived from studies on related isoquinoline isomers. |
Similarly, studies on novel 8-hydroxyquinoline (B1678124) derivatives have shown that substitutions on the core ring structure can lead to excellent antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov The development of new antibiotics is crucial, as the scarcity of new therapeutic options has led to the reintroduction of older drugs that were previously disregarded due to significant toxicity. nih.gov
Antifungal Activity and Efficacy
The exploration of isoquinoline and quinoline derivatives has extended to their potential as antifungal agents. future-science.com Fungal infections, particularly those caused by Candida species, are a significant cause of morbidity and mortality. nih.gov The search for new antifungal medicines is driven by the need to treat and prevent mycoses, ranging from superficial infections to serious systemic conditions. pnrjournal.com
As with antibacterial research, specific data on this compound derivatives is not extensively detailed. However, studies on isomeric structures offer valuable clues. Derivatives related to 4-chloroisoquinolin-1-amine were tested against Candida albicans, a common fungal pathogen.
| Pathogen | Strain | Minimum Inhibitory Concentration (MIC) | Efficacy |
| Candida albicans | - | 64 µg/mL | Moderate |
| Data derived from studies on related isoquinoline isomers. |
This suggests that the chloroisoquinoline framework possesses a potential for antifungal activity, which could be optimized through further chemical modification. Research on other heterocyclic compounds, such as aminothioxanthones, has identified hit compounds that show high antifungal potential against a broad range of yeasts and filamentous fungi, including dermatophytes. mdpi.com
Antimalarial Activity
Malaria remains a life-threatening parasitic disease, primarily caused by protozoan parasites of the Plasmodium genus, with P. falciparum being the most dangerous. arabjchem.org The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine, a 4-aminoquinoline (B48711) derivative, having been a cornerstone of malaria chemotherapy for decades. future-science.comarabjchem.org
Derivatives of the isoquinoline scaffold, a structural isomer of quinoline, are also being investigated for their antimalarial potential. Studies on chlorinated analogs of 3-chloroisoquinolin-6-amine (B1473467) have indicated superior activity in antimalarial assays. vulcanchem.com Molecular hybridization techniques, which combine different pharmacologically active groups, are being used to synthesize new combination drugs to combat drug-resistant parasite strains. nih.gov For example, combining a arabjchem.orgjst.go.jpacs.org-triazole moiety with a quinoline structure can enhance accumulation within the parasite's food vacuole, a mechanism shared by chloroquine. future-science.com
While extensive data on this compound derivatives specifically is not available, the proven efficacy of the broader quinoline and isoquinoline classes underscores the potential of these compounds as a starting point for the development of next-generation antimalarials. future-science.com
Enzyme Inhibition Studies
The ability of this compound derivatives to act as enzyme inhibitors is a significant area of research, particularly in the context of cancer and neurological disorders. The isoquinoline scaffold serves as a rigid framework that can be functionalized to achieve high potency and selectivity for specific enzyme targets.
Kinase Inhibitor Research and Selectivity
Protein kinases are key regulators of cell proliferation and survival, making them a prime target for cancer therapy. researchgate.net Several studies have focused on developing isoquinoline-based compounds as potent and selective kinase inhibitors.
RAF Kinase Inhibition: Derivatives of this compound have been designed as bioisosteres of Sorafenib, a known multi-kinase inhibitor. jst.go.jp In one study, a series of quinolinylaminoisoquinolines were synthesized, starting from 1-chloroisoquinoline, to act as selective RAF1 kinase inhibitors. jst.go.jp One particular compound demonstrated high selectivity for RAF1 over a panel of 37 other oncogenic kinases, inhibiting its activity by 96.47% at a concentration of 10 µM. jst.go.jp This strategy of rigidifying a known inhibitor scaffold, in this case by incorporating an isoquinoline ring, can dramatically improve kinase selectivity. nih.gov
| Compound | Target Kinase | % Inhibition (at 10 µM) | IC₅₀ |
| 1d (a quinolinylaminoisoquinoline) | RAF1 | 96.47% | 0.96 µM |
| Data from a study on Sorafenib bioisosteres. jst.go.jp |
CHK1 Kinase Inhibition: Checkpoint kinase 1 (CHK1) is a serine/threonine kinase central to the DNA damage response network, making it an attractive target for cancer therapies that use DNA-damaging agents. nih.gov Structure-guided evolution of inhibitors has led to the development of potent and highly selective isoquinoline-based CHK1 inhibitors. acs.orgnih.gov Through a process of scaffold morphing, researchers identified an isoquinoline CHK1 inhibitor, (R)-3 (SAR-020106), which demonstrated excellent potency and selectivity over the related CHK2 kinase. acs.orgnih.gov This selectivity is achieved through specific interactions with amino acid residues at the entrance of the ATP-binding cleft of the enzyme. nih.gov
Other Relevant Enzyme Targets
Beyond kinases, isoquinoline and quinoline derivatives are being explored as inhibitors of other enzymes relevant to various diseases.
Dengue Virus Enzymes: In the search for antiviral agents, 1-aminoisoquinoline (B73089) derivatives have been evaluated in silico as potential inhibitors of enzymes from the dengue virus. Docking studies suggested that these compounds could interact with the RdRp (RNA-dependent RNA polymerase) and MTase (methyltransferase) domains of the NS5 protein, which are crucial for viral replication and capping. researchgate.net
Enzymes in Neurodegeneration: Derivatives of the parent quinoline scaffold have been identified as potential inhibitors of enzymes implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov These targets include:
Monoamine Oxidase B (MAO-B): Responsible for the metabolic degradation of dopamine (B1211576). nih.gov
Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. nih.gov
Catechol-O-methyltransferase (COMT): Another enzyme involved in dopamine metabolism. nih.gov
Neuroprotective Effects and Applications in Neurological Disorders
Neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases, represent a growing global health challenge, creating an urgent need for effective neuroprotective agents. ekb.eg These diseases are often characterized by oxidative stress, neuroinflammation, and the accumulation of protein aggregates. mdpi.com Agents with antioxidant, anti-inflammatory, and anti-apoptotic properties can offer neuroprotective benefits. mdpi.com
Quinoline and isoquinoline derivatives have emerged as promising candidates for neuroprotection. nih.gov Their mechanism of action is often multifaceted. Based on molecular docking simulations, certain quinoline derivatives are predicted to act as inhibitors of key enzymes like MAO-B and AChE. nih.gov The inhibition of MAO-B is a particularly interesting feature in the design of antiparkinsonian drugs, as it can help preserve dopamine levels in the brain. nih.gov
Furthermore, the antioxidant capabilities of these compounds are crucial. Some derivatives are proposed to act as multifunctional antioxidants that are more efficient at scavenging free radicals than reference compounds like Trolox, operating through single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms. nih.gov By reducing oxidative stress and modulating the activity of enzymes involved in neurotransmitter metabolism, this compound derivatives and related compounds hold potential for the development of novel treatments for a range of neurological disorders. nih.govmdpi.com
Anti-inflammatory Properties
Derivatives of the isoquinoline scaffold have been investigated for their potential to modulate inflammatory pathways. While direct studies on the anti-inflammatory properties of this compound are not extensively detailed in the provided results, the broader class of isoquinoline derivatives has shown promise in this area. For instance, certain isoquinoline derivatives have been explored for their anti-inflammatory effects, suggesting they may modulate key inflammatory pathways. jptcp.com The mechanism of action for the anti-inflammatory effects of some heterocyclic compounds, which could be analogous to isoquinoline derivatives, is thought to involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase, which are crucial in the inflammatory cascade. nih.gov Specifically, some isoquinoline derivatives have been identified as potent and selective antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2). jst.go.jp CRTH2 is involved in allergic diseases by driving eosinophilia and the release of proinflammatory cytokines. jst.go.jp Antagonism of this receptor could therefore be a valuable strategy for treating a variety of inflammatory conditions. jst.go.jp
In a study focused on novel indolizine (B1195054) derivatives, which share some structural similarities with isoquinolines, compounds were identified that selectively target COX-2, tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), all of which are key mediators of inflammation. nih.gov This suggests that related heterocyclic structures, potentially including derivatives of this compound, could exhibit similar mechanisms of anti-inflammatory activity.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided insights into how molecular modifications influence biological activity.
Influence of Halogenation on Biological Efficacy and Selectivity
In the context of isoquinoline derivatives, the position and type of halogen substituent are critical. For example, in a series of CRTH2 antagonists, the introduction of a chlorine atom at the 2-, 3-, or 4-position of a terminal phenyl ring led to an increase in both binding potency and functional activity. jst.go.jp Specifically, a derivative with a 4-chloro substitution on the phenyl group (compound 9l) was identified as a potent and selective CRTH2 antagonist. jst.go.jp
Furthermore, dual halogenation can enhance electrophilic reactivity in cross-coupling reactions, which is a key consideration in the synthesis of complex derivatives. The presence of a chlorine atom at different positions of the isoquinoline ring system affects the electronic distribution and, consequently, the chemical reactivity and biological activity profiles. For instance, studies on chlorinated isoquinoline-1,3(2H,4H)-diones have shown that the position of the chlorine atom significantly influences their properties. In the development of CHK1 inhibitors, the addition of an 8-chloro substituent to the isoquinoline scaffold was explored, and the resulting chlorinated analogues generally retained their activity against CHK1. nih.gov
The following table summarizes the effect of chlorination on the activity of certain isoquinoline derivatives as CRTH2 antagonists. jst.go.jp
| Compound | Substituent on Phenyl Ring | Binding Affinity IC₅₀ (nM) | Functional Activity IC₅₀ (nM) |
| 9j | 2-Cl | 2.4 | 28 |
| 9k | 3-Cl | 3.8 | 21 |
| 9l | 4-Cl | 2.1 | 12 |
Impact of Amine Substitution and Derivatization on Target Binding
The amine group at the 3-position of this compound is a key site for derivatization, and modifications at this position can have a profound impact on target binding. mdpi.com The synthesis of various N-substituted isoquinolin-1-amines has been a strategy to develop compounds with specific biological activities. jst.go.jp
In the design of potent and selective CHK1 inhibitors, reoptimization of the basic amine substituent on the isoquinoline scaffold was a critical step. nih.gov This led to the identification of a potent and selective compound. nih.gov The nature of the amine substituent can influence binding to the target protein. For example, in the development of MPS1 inhibitors, a 3-aminoisoquinoline core was shown to form a crucial dual hydrogen bond with the backbone of Gly605 in the hinge region of the kinase. mdpi.comsemanticscholar.org The derivatization of this amine group, for instance by creating a diarylamine, can be used to fine-tune the inhibitor's properties. mdpi.comresearchgate.net
Furthermore, the substitution of the amine group can be used to attach larger moieties, such as in the development of D3 receptor preferring agonists, where an isoquinoline was linked to a piperazine (B1678402) ring. nih.gov The synthesis often involves reactions like the Buchwald-Hartwig arylamination to form new C-N bonds at the amine position. mdpi.comsemanticscholar.org
Positional Isomerism and its Role in Bioactivity Modulation
Positional isomerism, where functional groups are located at different positions on the isoquinoline ring, plays a significant role in modulating biological activity. nih.gov The specific arrangement of substituents can dramatically alter a molecule's shape, electronic properties, and ability to interact with biological targets.
For example, studies on chlorinated isoquinoline-1,3(2H,4H)-diones have revealed that substitution patterns at the C6 and C7 positions are strongly preferred for optimal biological activity as selective inhibitors of Tyrosyl DNA phosphodiesterase II. The difference in the position of the chlorine atom between 5-chloroisoquinoline-1,3(2H,4H)-dione, 6-chloroisoquinoline-1,3(2H,4H)-dione, and 7-chloroisoquinoline-1,3(2H,4H)-dione results in distinct chemical and biological properties.
Similarly, the positional isomers 4-chloroisoquinolin-1-amine and 1-chloroisoquinolin-4-amine (B3027259) have been shown to have different enzyme inhibition profiles, highlighting how the relative positions of the chloro and amino groups affect target binding affinity in kinase inhibitor studies. vulcanchem.com This underscores the importance of positional isomerism as a key consideration in drug design and the development of selective biological agents. nih.gov The strategic placement of substituents is a guiding factor in designing molecules with optimized activity and reduced toxicity. nih.gov
Applications in Fluorescent Probes and Biological Imaging Techniques
Derivatives of the quinoline and isoquinoline scaffold have found significant applications as fluorescent probes for biological imaging. researchgate.netmdpi.com These compounds can be designed to selectively bind to specific biological targets, and their fluorescence properties can be used to visualize and study biological processes. ed.ac.uknih.gov
For instance, fluorescent 1-morpholinoisoquinoline-3-amines have been synthesized and their properties studied. researchgate.net Quinoline-based fluorescent probes have been developed for the detection of various ions and biomolecules. mdpi.comnih.gov The general principle involves conjugating a quinoline or isoquinoline pharmacophore, which provides the binding specificity, with a fluorophore. nih.gov The binding event then leads to a change in the fluorescence signal, such as an increase in intensity ("turn-on" probe) or a shift in the emission wavelength. ed.ac.uk
An example is the development of quinazoline-based fluorescent probes for α1-Adrenergic Receptors, where the quinazoline (B50416) moiety acts as the pharmacophore and is linked to fluorophores like coumarin (B35378) and fluorescein. nih.gov Another study describes a rhodamine-based fluorescent probe that was designed to detect aluminum ions, demonstrating the versatility of these heterocyclic systems in probe design. rsc.org These probes can be used for imaging in living cells and even in whole organisms like zebrafish, providing valuable tools for biological research. nih.govrsc.org
Computational Chemistry and Mechanistic Insights
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the molecular and electronic structure of compounds. pleiades.onlinenih.gov These methods are used to optimize the molecular geometry and to calculate a variety of electronic descriptors that define the compound's reactivity. rsdjournal.orgresearchgate.net
The distribution of electron density in 1-Chloroisoquinolin-3-amine is heavily influenced by its substituents. The chlorine atom at the 1-position acts as an electron-withdrawing group, while the amine group at the 3-position is electron-donating. This push-pull electronic arrangement dictates the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| EHOMO (eV) | Highest Occupied Molecular Orbital Energy | -6.0 to -7.0 eV researchgate.net |
| ELUMO (eV) | Lowest Unoccupied Molecular Orbital Energy | -2.0 to -2.5 eV researchgate.net |
| Energy Gap (ΔE) (eV) | LUMO-HOMO Energy Difference | ~4.0 to 4.5 eV researchgate.net |
| Hardness (η) | Measure of resistance to charge transfer | ~2.0 to 2.3 researchgate.net |
| Softness (σ) | Reciprocal of hardness, indicates reactivity | ~0.43 to 0.50 researchgate.net |
| Electronegativity (χ) | Measure of electron-attracting power | ~4.2 to 4.6 researchgate.net |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, revealing the nature of their interaction. nih.govmdpi.com For this compound, docking studies are instrumental in identifying potential biological targets, such as protein kinases, which are often implicated in diseases like cancer. rsc.org The isoquinoline (B145761) scaffold is a common feature in many kinase inhibitors. The simulation would place the molecule into the ATP-binding site of a kinase to assess its binding affinity and mode. Key interactions typically involve hydrogen bonds between the amine group of the ligand and backbone residues of the kinase's hinge region, as well as hydrophobic interactions involving the isoquinoline ring system. nih.govrsc.org
Following docking, Molecular Dynamics (MD) simulations are employed to study the stability and dynamics of the ligand-protein complex over time. mdpi.comnih.gov MD simulations provide a detailed view of the atomic movements, capturing the flexibility of both the protein and the ligand. nih.gov This allows for an assessment of the stability of the predicted binding pose and can reveal conformational changes in the protein upon ligand binding. mdpi.com The long-term stability of key hydrogen bonds and other interactions observed in docking can be validated, providing greater confidence in the predicted binding mode. nih.govsemanticscholar.org
| Parameter | Description | Example Finding |
|---|---|---|
| Target Protein | The biological macromolecule of interest. | p21-activated kinase 4 (PAK4) rsc.org |
| Binding Affinity (kcal/mol) | The calculated free energy of binding. | -8.0 to -10.0 orientjchem.org |
| Key Hydrogen Bonds | Specific H-bond interactions stabilizing the complex. | Amine group with hinge region amino acids (e.g., Cys) rsc.org |
| Hydrophobic Interactions | Nonpolar interactions contributing to binding. | Isoquinoline ring in hydrophobic pocket nih.gov |
| MD Simulation Stability | Root Mean Square Deviation (RMSD) over time. | Stable RMSD below 3 Å over 100 ns simulation mdpi.com |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions. kaist.ac.krrsc.org By calculating the potential energy surface, researchers can identify the structures and energies of reactants, intermediates, transition states, and products. nih.gov This information is crucial for understanding reaction feasibility, kinetics, and regioselectivity.
For this compound, computational modeling can clarify the mechanisms of its synthesis and subsequent reactions. A key synthetic route to substituted aminoisoquinolines is the palladium-catalyzed Buchwald-Hartwig amination of halo-isoquinolines. acs.org Computational studies can model the entire catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps, to determine the rate-limiting step and optimize reaction conditions. Similarly, for reactions involving this compound, such as nucleophilic aromatic substitution at the C1 position, DFT calculations can predict the activation energy barriers for different nucleophiles, explaining observed reactivity patterns. These models can also explain the regioselectivity in cross-coupling reactions, where electronic and steric effects dictate the most favorable reaction site.
| Catalytic Cycle Step | Description | Computational Insight |
|---|---|---|
| Oxidative Addition | Pd(0) catalyst inserts into the C-Cl bond of 1-chloroisoquinoline (B32320). | Calculation of activation energy for this step. |
| Amine Coordination | The amine nucleophile coordinates to the Pd(II) complex. | Modeling of ligand exchange and stability of the intermediate. |
| Deprotonation | A base removes a proton from the coordinated amine. | Determination of the transition state for proton transfer. |
| Reductive Elimination | The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. | Calculation of the energy barrier, often the rate-determining step. acs.org |
Prediction of Biological Activity and ADME Properties (In Silico)
In silico methods are widely used in the early stages of drug discovery to predict the pharmacokinetic properties of a compound, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME). nih.govresearchgate.netelsevierpure.com These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and testing. researchgate.net
For this compound, various molecular descriptors can be calculated from its 2D structure to predict its ADME profile. nih.gov Lipinski's Rule of Five is a commonly used filter to assess oral bioavailability, based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. biointerfaceresearch.com Other important predicted properties include aqueous solubility (logS), which affects absorption, and blood-brain barrier (BBB) penetration, which is crucial for CNS-targeting drugs. vcclab.org Computational tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction can also forecast the likely biological activities and protein targets of a molecule based on its structure, providing a broader view of its potential pharmacological roles. clinmedkaz.org
| Property | Predicted Value/Status | Significance |
|---|---|---|
| Molecular Weight | 178.62 g/mol | Complies with Lipinski's Rule (< 500) biointerfaceresearch.com |
| logP (Lipophilicity) | Calculated to be in the range of 2.0-2.5 | Complies with Lipinski's Rule (< 5) biointerfaceresearch.com |
| Hydrogen Bond Donors | 1 (from the -NH2 group) | Complies with Lipinski's Rule (≤ 5) biointerfaceresearch.com |
| Hydrogen Bond Acceptors | 2 (from the two N atoms) | Complies with Lipinski's Rule (≤ 10) biointerfaceresearch.com |
| Lipinski's Rule of Five | Passes (0 violations) | Indicates good potential for oral bioavailability. researchgate.net |
| Aqueous Solubility (logS) | Predicted to have good solubility. biointerfaceresearch.com | Important for absorption and formulation. vcclab.org |
| Biological Activity Prediction | Potential as enzyme inhibitor (e.g., kinase), GPCR ligand. researchgate.netclinmedkaz.org | Guides initial biological screening efforts. |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and environmentally friendly methods for synthesizing 1-chloroisoquinolin-3-amine and its analogs is a primary research focus. Traditional methods can sometimes be harsh and produce low yields. researchgate.net Modern approaches are geared towards greener and more effective synthetic routes.
One promising avenue is the use of ultrasound-assisted synthesis. researchgate.net Sonochemical methods are recognized as environmentally friendly techniques in organic synthesis, often leading to reduced waste, lower energy consumption, and a more cost-effective pathway to valuable compounds. researchgate.net For instance, the reaction of 1-chloroisoquinoline (B32320) with various amines to produce 1-aminoisoquinoline (B73089) derivatives has been successfully achieved using ultrasound irradiation in the presence of a base like cesium carbonate in dimethyl sulfoxide (B87167) (DMSO). researchgate.net
Another area of exploration is the use of novel catalytic systems. For example, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been employed to introduce the amine group at the 3-position of the isoquinoline (B145761) core. mdpi.com This method involves a microwave-assisted cross-coupling reaction, which can improve reaction times and yields. mdpi.com Further research into more efficient and reusable catalysts, including nanocatalysts, could significantly enhance the sustainability of these synthetic processes. nih.gov
Exploration of New Chemical Transformations and Functionalization Strategies
The inherent reactivity of the chlorine and amine groups in this compound makes it a versatile building block for creating a diverse range of new molecules. Future research will undoubtedly focus on exploring novel chemical transformations and functionalization strategies to expand the chemical space accessible from this scaffold.
Key reaction types that will continue to be explored include:
Nucleophilic Substitution: The chlorine atom at the 1-position is susceptible to substitution by various nucleophiles, allowing for the introduction of a wide array of functional groups. researchgate.net
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.netmdpi.com These reactions enable the attachment of various aryl, heteroaryl, and amino groups to the isoquinoline core.
C-H Functionalization: Direct functionalization of the C-H bonds of the isoquinoline ring is an emerging area that offers a more atom-economical approach to creating new derivatives. nih.govrsc.org This strategy avoids the need for pre-functionalized starting materials, making the synthesis more efficient. nih.gov
These transformations can be used to synthesize libraries of compounds with diverse substituents, which is crucial for structure-activity relationship studies and the discovery of new bioactive molecules.
Deepening Structure-Activity Relationship Understanding for Optimized Bioactivity
A significant area of future research lies in systematically investigating the structure-activity relationships (SAR) of this compound derivatives. lookchem.comnih.gov By synthesizing and evaluating a wide range of analogs, researchers can identify the key structural features responsible for their biological activity.
For example, studies have shown that the position of the chlorine and amine groups can significantly impact the biological activity of isoquinoline derivatives. The introduction of different substituents on the isoquinoline ring or the amine group can also have a profound effect on their potency and selectivity. lookchem.com
A systematic SAR analysis of substituted quinolines led to the synthesis of a derivative that showed half-maximal inhibition of the immunostimulatory effect of CpG-oligodeoxynucleotides at a concentration of 0.24 nM. nih.gov This highlights the power of SAR studies in optimizing the bioactivity of this class of compounds.
Preclinical Development of this compound Based Therapeutics
The discovery of new drugs is a long and complex process that involves several stages, including a preclinical development phase where the safety and efficacy of drug candidates are tested in various in vitro and in vivo models. frontiersin.orgresearchgate.netnih.gov Given the promising biological activities of some this compound derivatives, future research will likely focus on their preclinical development as potential therapeutics. lookchem.com
This will involve a comprehensive evaluation of their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), as well as their toxicity profiles. unimi.it The goal is to identify lead compounds with favorable drug-like properties that can be advanced into clinical trials. frontiersin.orgunimi.it
For instance, isoquinoline derivatives have shown potential as anticancer and antimicrobial agents. lookchem.com Further preclinical studies will be necessary to validate these findings and to determine the therapeutic potential of these compounds in treating various diseases.
Application in Advanced Materials Science and Functional Polymers
The unique electronic and structural properties of the isoquinoline scaffold make this compound and its derivatives attractive candidates for applications in materials science. chemshuttle.com The planar aromatic structure of these compounds facilitates π-π stacking, which is a key interaction in the formation of supramolecular assemblies and functional materials.
Future research in this area could explore the use of this compound derivatives in the development of:
Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing chlorine group and the rigid isoquinoline core can improve charge transport properties, making these compounds suitable for use as electron-transport materials in OLEDs. chemshuttle.com
Functional Polymers: The reactive functional groups of this compound can be used to incorporate this scaffold into polymer chains, leading to the creation of new functional polymers with tailored optical, electronic, or biological properties.
Sensors: The ability of the isoquinoline nitrogen to coordinate with metal ions could be exploited in the design of chemosensors for the detection of specific analytes.
Integration with High-Throughput Screening and Combinatorial Chemistry Approaches
High-throughput screening (HTS) and combinatorial chemistry are powerful tools in modern drug discovery and materials science. researchgate.netnih.govcea.fr These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the discovery of new hits and leads. researchgate.netcijournal.runih.gov
The integration of this compound chemistry with HTS and combinatorial approaches will be crucial for fully exploring the potential of this scaffold. By generating large and diverse libraries of derivatives, researchers can efficiently screen for compounds with desired biological activities or material properties. researchgate.netnih.gov
This approach has already been successfully applied to other heterocyclic scaffolds and has led to the discovery of numerous drug candidates and advanced materials. nih.gov The application of these powerful technologies to the this compound scaffold is a logical next step in unlocking its full potential.
Q & A
Q. What are the key physicochemical properties of 1-Chloroisoquinolin-3-amine, and how do they influence its reactivity in synthetic pathways?
- Answer: this compound (CAS 7574-64-3) has the molecular formula C₉H₇ClN₂ , a molecular weight of 182.62 g/mol, and a typical purity of ≥95% . The chloro substituent at the 1-position and the amine group at the 3-position create distinct electronic effects: the chloro group acts as an electron-withdrawing moiety, while the amine group can participate in hydrogen bonding or act as a nucleophile. These properties influence its reactivity in cross-coupling reactions, nucleophilic substitutions, or as a ligand in coordination chemistry.
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and what are their critical optimization parameters?
- Answer: Common methods include:
- Reduction of imine intermediates : Starting from chlorinated isoquinoline precursors, followed by selective reduction of the nitro or cyano group to the amine using catalysts like Pd/C or Raney Ni under hydrogen atmospheres .
- Direct amination : Using ammonia or ammonium salts in the presence of copper catalysts.
Critical parameters include temperature control (60–120°C), solvent selection (e.g., ethanol or DMF for solubility), and reaction time (12–48 hours). Impurity profiles must be monitored via HPLC or GC-MS to ensure purity ≥95% .
Q. What safety precautions are essential when handling 1-Chloroisoinquinolin-3-amine in laboratory settings?
- Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Waste disposal : Segregate halogenated amine waste and collaborate with certified hazardous waste management services .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields of this compound across different studies?
- Answer: Contradictions may arise from variability in catalysts, solvent purity, or reaction scales. To address this:
- Conduct a meta-analysis using heterogeneity metrics (e.g., I² statistic) to quantify variability across studies .
- Systematically review experimental conditions using PRISMA guidelines to identify confounding factors (e.g., moisture sensitivity, oxygen exclusion) .
- Replicate studies under controlled conditions with standardized reagents.
Q. What advanced spectroscopic and computational techniques are recommended for elucidating the electronic environment of this compound?
- Answer:
- ¹H/¹³C NMR : Analyze coupling patterns to confirm substitution positions and hydrogen bonding .
- X-ray crystallography : Resolve the crystal structure to determine bond angles and intermolecular interactions.
- DFT calculations : Model electron density maps to predict reactive sites (e.g., amine nucleophilicity) and optimize synthetic pathways .
Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?
- Answer:
- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 25–80°C for 1–4 weeks.
- Analytical monitoring : Use HPLC to quantify degradation products (e.g., dechlorinated byproducts or oxidized amines).
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
